4-(Morpholin-4-yl)azepane
Overview
Description
Synthesis Analysis
A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .Molecular Structure Analysis
The molecular structure of “4-(Morpholin-4-yl)azepane” is represented by the linear formula C10H20N2O .Chemical Reactions Analysis
In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Scientific Research Applications
- Summary of Application : Azepane and its functionalized derivatives, including 4-(Morpholin-4-yl)azepane, are important structural motifs present in a variety of natural products and bioactive molecules with a wide range of medicinal and pharmaceutical properties, including antidiabetic activities .
- Summary of Application : Azepane and its functionalized derivatives have shown a wide range of medicinal and pharmaceutical properties, including anticancer activities .
Antidiabetic Research
Anticancer Research
Antiviral Research
- Summary of Application : “4-(Morpholin-4-yl)azepane” is used as a building block in the synthesis of various complex molecules .
- Summary of Application : “4-(Morpholin-4-yl)azepane” is used in the synthesis of pharmaceutical compounds .
Chemical Synthesis
Pharmaceutical Research
Antimicrobial Research
- Summary of Application : “4-(Morpholin-4-yl)azepane” could potentially be used in the development of new materials. While specific applications in material science are not detailed in the sources, the compound’s unique chemical structure could make it useful in the synthesis of complex materials .
- Summary of Application : In a study, a U-Shape Microreactor was used for Continuous Flow Biocatalysis with Enzyme-Coated Magnetic Nanoparticles. The enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol (±)-1, being the chiral alcohol constituent of the mucolytic drug Fedrilate, was carried out by CaLB-MNPs in the U-shape reactor .
Material Science
Environmental Science
Biological Research
Safety And Hazards
properties
IUPAC Name |
4-(azepan-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTOUPLOWMLMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)azepane | |
CAS RN |
858453-96-0 | |
Record name | 4-(morpholin-4-yl)azepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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